5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(3-trifluoromethoxyphenyl)benzoic acid, or 5-N-3-TFPB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 143-145°C and a boiling point of 254-255°C. 5-N-3-TFPB has a wide range of applications in the field of biochemistry and physiology due to its ability to act as an inhibitor of several enzymes. This compound has been used in the synthesis of pharmaceuticals, as a catalyst in organic chemistry, and as an analytical reagent in chemical analysis.
Scientific Research Applications
5-N-3-TFPB has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It has also been used as a catalyst in organic chemistry, as a reagent in analytical chemistry, and as a pharmaceutical intermediate. Furthermore, 5-N-3-TFPB has been used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
5-N-3-TFPB acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosine kinase (TK). It works by blocking the active sites of these enzymes, preventing them from catalyzing the reactions they are responsible for. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-N-3-TFPB are dependent on the enzyme that is inhibited. For example, the inhibition of COX-2 can lead to the suppression of inflammation, while the inhibition of LOX can lead to the suppression of the inflammatory response. In addition, the inhibition of TK can lead to the inhibition of cell proliferation and the inhibition of cell differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-N-3-TFPB in laboratory experiments include its ease of synthesis, its high purity (95%), and its ability to inhibit several enzymes. The main limitation of using 5-N-3-TFPB in laboratory experiments is its toxicity, which can be a concern when handling the compound.
Future Directions
The potential future directions for 5-N-3-TFPB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into its toxicity and the development of safer methods for handling the compound could lead to increased use of 5-N-3-TFPB in laboratory experiments. Finally, further research into the synthesis of 5-N-3-TFPB could lead to improved yields and lower production costs.
Synthesis Methods
5-N-3-TFPB can be synthesized from 3-trifluoromethoxybenzoic acid and nitric acid. The synthesis involves the reaction of 3-trifluoromethoxybenzoic acid with nitric acid, followed by the addition of a base such as sodium hydroxide. This reaction produces 5-N-3-TFPB in a yield of 95%. The reaction is conducted in an aqueous solution and is typically carried out at a temperature of 100°C.
properties
IUPAC Name |
3-nitro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(5-9)18(21)22/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFMQUYIOMXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691781 |
Source
|
Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261839-30-8 |
Source
|
Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.